molecular formula C7H13NO2 B11745601 1-(Morpholin-2-yl)propan-1-one

1-(Morpholin-2-yl)propan-1-one

Cat. No.: B11745601
M. Wt: 143.18 g/mol
InChI Key: XSHPJCNAJYLEDT-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)propan-1-one typically involves the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted morpholine derivatives and alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Morpholin-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is of particular interest .

Comparison with Similar Compounds

  • 1-(Morpholin-4-yl)propan-1-one
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-one

Uniqueness: 1-(Morpholin-2-yl)propan-1-one is unique due to the position of the morpholine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-morpholin-2-ylpropan-1-one

InChI

InChI=1S/C7H13NO2/c1-2-6(9)7-5-8-3-4-10-7/h7-8H,2-5H2,1H3

InChI Key

XSHPJCNAJYLEDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CNCCO1

Origin of Product

United States

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